
3,4'-Difluoro-4-methyl-1,1'-biphenyl
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Overview
Description
3,4'-Difluoro-4-methyl-1,1'-biphenyl is a fluorinated biphenyl derivative characterized by fluorine substituents at the 3- and 4'-positions of the biphenyl backbone and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of reagents, catalysts, and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Reduction reactions can also be performed to modify the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-fluoro-4-(4-fluorophenyl)-1-methylbenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 3,4'-Difluoro-4-methyl-1,1'-biphenyl, highlighting substituent positions, functional groups, and their implications:
Key Observations:
- Fluorine Positioning : Fluorine atoms at meta (3-) and para (4'-) positions in this compound likely induce a polarized electronic structure, similar to DFBPE and TBDFBP. Fluorine’s electronegativity enhances thermal stability and influences π-π stacking in crystalline phases .
- Methyl Group Impact : The 4-methyl group may sterically shield the biphenyl core, analogous to the tert-butyl group in TBDFBP, but with less bulk. This could improve solubility compared to nitro- or ketone-substituted analogs like DFNBP or DFBPE .
- Electronic Effects : Unlike DFNBP (nitro group) or DFBPE (ketone), this compound lacks strong electron-withdrawing groups, suggesting intermediate reactivity suitable for applications requiring balanced electronic properties.
Hypothetical Property Comparison
Based on substituent trends:
- Melting Point: Methyl and fluorine substituents may elevate the melting point compared to non-fluorinated biphenyls but lower it relative to nitro- or ketone-containing analogs (e.g., DFNBP, DFBPE) due to reduced polarity.
- Solubility : The methyl group likely improves solubility in organic solvents compared to polar derivatives like DFBPE.
- Electronic Properties : Fluorine’s inductive effect could lower the HOMO-LUMO gap compared to 4-Fluoro-4'-methyl-1,1'-biphenyl , enhancing suitability for optoelectronic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4'-Difluoro-4-methyl-1,1'-biphenyl, and how can reaction conditions be optimized?
The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. A common approach involves reacting 3-fluoro-4-methylphenylboronic acid with 4-bromo-2-fluorobenzene derivatives. Key variables for optimization include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% loading.
- Solvent and temperature : Toluene or THF at reflux (80–110°C) for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -125 ppm) confirms fluorine positions, while ¹H NMR distinguishes methyl protons (δ ~2.3 ppm) and aromatic protons.
- X-ray Crystallography : Using SHELXL for refinement, resolve bond lengths and angles to validate biphenyl planarity and substituent orientation. Evidence of torsional strain between rings can indicate steric effects from methyl/fluoro groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₃H₁₀F₂, MW = 220.21 g/mol) and isotopic patterns.
Q. What physicochemical properties are most relevant for handling this compound in laboratory settings?
- Solubility : Limited in polar solvents (e.g., water) but soluble in DCM, THF, and toluene.
- Thermal Stability : Decomposition above 250°C (DSC analysis).
- Hygroscopicity : Low; storage in desiccators under inert gas (N₂/Ar) prevents oxidation.
Advanced Research Questions
Q. How do fluorine and methyl substituents influence the electronic and steric properties of the biphenyl core?
- Electronic Effects : Fluorine atoms inductively withdraw electron density, polarizing the aromatic ring. DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal reduced HOMO-LUMO gaps (~4.5 eV) compared to non-fluorinated analogs.
- Steric Effects : Methyl groups introduce torsional strain (dihedral angles ~30–40° between rings), impacting π-π stacking in crystal lattices. Comparative studies with 3-Fluoro-4'-methyl-1,1'-biphenyl show methyl substitution enhances thermal stability but reduces solubility .
Q. What role does this compound play in designing liquid crystalline materials?
Derivatives with trans-cyclohexyl or alkyl chains (e.g., 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl) exhibit mesogenic behavior. Key considerations include:
- Phase Behavior : Nematic-to-isotropic transitions observed via polarized optical microscopy (POM).
- Structure-Property Relationships : Fluorine atoms improve dielectric anisotropy, while methyl groups enhance viscosity. Environmental studies highlight persistence in aquatic systems, necessitating lifecycle assessments .
Q. How can contradictory crystallographic data (e.g., bond lengths or space groups) be resolved during structural analysis?
- Data Validation : Check for twinning using PLATON; refine with SHELXL-97.
- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve ambiguities.
- Computational Cross-Validation : Compare experimental bond lengths with DFT-optimized structures to identify outliers .
Q. What methodologies are used to assess the environmental fate of fluorinated biphenyl derivatives?
- Degradation Studies : HPLC-MS monitors photolytic (UV exposure) or microbial degradation products.
- Bioaccumulation Potential : LogP values (~3.5) suggest moderate lipophilicity; zebrafish models assess toxicity thresholds.
- Regulatory Compliance : Follow EPA DSSTox guidelines for hazard classification and disposal protocols .
Properties
Molecular Formula |
C13H10F2 |
---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)-1-methylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3 |
InChI Key |
XCVTWHDBCMLIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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